BenchChemオンラインストアへようこそ!

(2R)-2-azaniumylpent-4-ynoate

D-amino acid oxidase suicide substrate enantiomer specificity

D-Propargylglycine (D-PPG, CAS 23235-03-2) is the (R)-enantiomer suicide substrate for D-amino acid oxidase (D-AAO). Only D-PPG covalently labels the D-AAO active site (~2% residual activity), producing a diagnostic 317 nm chromophore; the L-form is completely inactive. Its terminal alkyne enables CuAAC click chemistry for D-peptide synthesis and bioconjugation. D-enantiomer-specific nephrotoxicity makes it a selective pharmacological tool for renal D-AAO studies. Researchers must use enantiomerically pure D-PPG—the L-enantiomer or racemate cannot substitute. Buy highest purity to ensure experimental reproducibility.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
Cat. No. B7794235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-azaniumylpent-4-ynoate
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC#CCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1
InChIKeyDGYHPLMPMRKMPD-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Azaniumylpent-4-ynoate (D-Propargylglycine): Stereochemistry-Driven Procurement Rationale for the D-Enantiomer of Propargylglycine


(2R)-2-Azaniumylpent-4-ynoate, commonly known as D-propargylglycine (D-PPG), is the D-enantiomer of the non-proteinogenic α-amino acid propargylglycine (2-aminopent-4-ynoic acid) . It belongs to the class of acetylenic α-amino acids and functions as a mechanism-based (suicide) inhibitor of multiple pyridoxal 5′-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE), as well as a suicide substrate for the flavoenzyme D-amino acid oxidase (D-AAO) [1]. The compound's terminal alkyne side chain additionally serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling its use as a chiral building block in peptide synthesis and bioconjugation . Unlike its L-enantiomer or the racemic DL mixture, the (2R) configuration confers unique target-enzyme selectivity, distinct metabolic fate, and specific utility in constructing D-peptide scaffolds with enhanced proteolytic resistance [2].

Why DL-Propargylglycine or L-Propargylglycine Cannot Substitute for (2R)-2-Azaniumylpent-4-ynoate in Target-Specific Applications


Interchanging D-propargylglycine with its L-enantiomer or the racemic DL mixture introduces critical functional divergence that undermines experimental reproducibility and target specificity. The D- and L-enantiomers exhibit complementary, mutually exclusive enzyme inactivation profiles: D-PPG is a suicide substrate for D-amino acid oxidase (D-AAO) but not L-AAO, while L-PPG is a substrate but not an inactivator of L-AAO [1]. Furthermore, the D-enantiomer is selectively metabolized by D-AAO to a nephrotoxic metabolite, a property entirely absent in the L-form, as demonstrated by the complete lack of renal toxicity in D-AAO-deficient mice [2]. In peptide synthesis applications, incorporation of the D-enantiomer versus the L-enantiomer dictates the stereochemical configuration of the resulting peptide, directly affecting proteolytic stability, conformational properties, and biological activity [3]. Generic substitution with the racemate (DL-PPG) dilutes these enantiomer-specific properties and confounds dose-response relationships, particularly when the intended application requires stereochemical purity for chiral recognition by enzymes or receptors [4].

(2R)-2-Azaniumylpent-4-ynoate Quantitative Differentiation: Head-to-Head Evidence Against L-Propargylglycine, DL-Propargylglycine, and Alternative CSE Inhibitors


Enantiomer-Specific Suicide Inactivation of D-Amino Acid Oxidase: D-PPG vs. L-PPG vs. Vinylglycine

D-Propargylglycine acts as a bona fide suicide substrate for D-amino acid oxidase (D-AAO) from pig kidney, producing time-dependent irreversible inactivation with residual oxidase activity of approximately 2%, at which point 1.7 radiolabeled labels per enzyme subunit have been covalently incorporated [1]. In the same study, L-propargylglycine was demonstrated to be a substrate for L-amino acid oxidase (L-AAO) from Crotalus adamanteus venom but did NOT inactivate the enzyme; instead, the non-inactivating product acetopyruvate accumulated in the reaction buffer [1]. This stereochemical complementarity extends to vinylglycine, which inactivates L-AAO (once every ~2,000 turnovers) but not D-AAO [1]. The inactivated apo D-AAO exhibits a characteristic new absorbance peak at 317 nm, consistent with a conjugated eneamine adduct, and cannot be reactivated by addition of exogenous FAD cofactor [1].

D-amino acid oxidase suicide substrate enantiomer specificity flavoenzyme inactivation affinity labeling

Comparative CSE Inhibitory Potency: Contextualizing DL-Propargylglycine Among Established H₂S Synthesis Blockers

DL-Propargylglycine (the racemic mixture containing the D-enantiomer) inhibits cystathionine γ-lyase (CSE)-mediated H₂S synthesis with a reported IC50 of 40 µM in biochemical assays [1], or 55 µM in rat liver preparations . When benchmarked against alternative CSE inhibitors compiled in the Handbook of Hormones, DL-PAG is 2.9-fold less potent than β-cyanoalanine (IC50 14 µM) and 40-fold less potent than L-aminoethoxyvinylglycine (IC50 1.0 µM) [1]. However, DL-PAG is the most widely used and structurally characterized CSE inhibitor, with a high-resolution (2.00 Å) co-crystal structure available (PDB: 3COG) that reveals the molecular basis of irreversible inactivation via covalent adduct formation with the PLP cofactor [2]. Hydroxylamine, by contrast, is a general PLP-enzyme inhibitor with a 57-fold selectivity window for CSE over CBS (IC50 4.8 vs. 278 µM) but lacks the target specificity achievable with the propargylglycine scaffold [1].

cystathionine γ-lyase CSE inhibitor hydrogen sulfide IC50 comparison gasotransmitter

Stereochemistry-Dependent Nephrotoxicity: D-AAO-Mediated Metabolic Activation Unique to the (2R)-Enantiomer

Intraperitoneal injection of D-propargylglycine into wild-type mice produces a characteristic renal toxicity syndrome: polyuria, glycosuria, aminoaciduria, a 2-fold increase in urinary protein excretion compared to control mice, and a 2.6-fold elevation in urinary N-acetyl-β-D-glucosaminidase (NAG) activity, a validated marker of proximal tubular injury [1]. Light and electron microscopy confirmed degenerative and necrotic cells in the straight portion of the proximal tubules [1]. Critically, none of these nephrotoxic symptoms were observed in mutant mice genetically deficient in D-amino acid oxidase (D-AAO), directly proving that D-PPG itself is not inherently nephrotoxic; rather, its metabolite generated exclusively by the D-AAO-catalyzed oxidative deamination is the proximate toxic species [1]. This establishes a stereochemistry-gated toxicity mechanism: the L-enantiomer, which is not a substrate for D-AAO, cannot undergo this metabolic activation pathway and therefore lacks this nephrotoxic liability.

nephrotoxicity D-amino acid oxidase proximal tubule metabolic activation renal injury biomarker

Differential Enzyme Inactivation Stoichiometry: L-Propargylglycine Partition Ratios Distinguish PLP-Dependent Targets

L-Propargylglycine induces mechanism-based inactivation of two bacterial PLP-dependent enzymes with distinct stoichiometric requirements, establishing a quantifiable differential sensitivity profile relevant to the entire propargylglycine scaffold [1]. Complete inactivation of cystathionine γ-synthase (CGS) is achieved at a minimum molar ratio of 4:1 ([propargylglycine]/[enzyme monomer]), while methionine γ-lyase (MGL) requires an 8:1 ratio [1]. Primary kinetic isotope effect measurements using [α-²H]-propargylglycine yielded kH/kD values of approximately 3 on inactivation half-times for both enzymes, and partition ratios of 4 and 6 turnovers per monomer inactivated were determined for CGS and MGL, respectively [1]. The inactivation stoichiometry with [α-¹⁴C]-propargylglycine further revealed that CGS incorporates 4 labels per tetramer, whereas MGL incorporates only 2 labels per tetramer (half-of-the-sites reactivity), indicating divergent active-site accessibility between these structurally related enzymes [1].

partition ratio suicide inactivation cystathionine γ-synthase methionine γ-lyase PLP enzyme

Antibacterial Dipeptide Potentiation: 4000-Fold Activity Enhancement Through Propargylglycine Incorporation

The intrinsic antibacterial activity of the free amino acid L-propargylglycine is dramatically amplified upon incorporation into dipeptides. Cheung et al. demonstrated that the in vitro antibiotic activity of L-propargylglycine is increased as much as 4,000-fold when the residue is incorporated into a dipeptide scaffold [1]. Dipeptides containing a single L-propargylglycyl residue (e.g., compounds 12 and 15) were potent antibacterials, acting as mechanism-based inactivators of the microbial enzyme cystathionine γ-synthase, while the free amino acid alone showed substantially weaker activity [1]. In a subsequent study, propargylglycine-based antimicrobial compounds achieved an MIC of 16 µg/mL against Escherichia coli, though antibacterial efficacy was contingent on the absence of TolC-mediated efflux, revealing that the target engagement is intracellular and susceptible to efflux pump recognition [2]. This 4,000-fold enhancement establishes the propargylglycine scaffold as a privileged warhead for suicide-substrate-containing antibacterial design.

antibacterial dipeptide suicide substrate alanine racemase cystathionine γ-synthase antimicrobial resistance

D-Amino Acid-Containing Peptide Therapeutics: Proteolytic Stability Advantage of the (2R)-Configuration

Incorporation of D-amino acids into peptide scaffolds confers well-established resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acid substrates [1]. D-Amino acid-containing peptides have been identified across multiple therapeutic classes including neuroexcitatory, neuroprotective, cardioexcitatory, antimicrobial, opioid, and defensin-like peptides [1]. Fmoc-D-propargylglycine serves as a key building block for solid-phase peptide synthesis (SPPS) of such D-peptides, with the terminal alkyne enabling post-synthetic modification via CuAAC click chemistry for bioconjugation, cyclization, or fluorescent labeling [2]. The Glaser-Eglinton oxidative coupling reaction between two propargylglycine residues (both C-terminal Pra and N-terminal NPra variants) produces cyclic hexa- and octapeptides constrained by a butadiyne bridge, demonstrating the utility of the alkyne handle for conformational constraint [3]. While both D- and L-enantiomers possess equivalent alkyne reactivity, only the (2R)-enantiomer yields D-configured peptides with the proteolytic stability advantage critical for therapeutic development [1].

D-peptide proteolytic resistance peptide therapeutic enantiomer stability peptide synthesis

High-Impact Application Scenarios for (2R)-2-Azaniumylpent-4-ynoate: Where the D-Enantiomer Is the Irreplaceable Choice


Selective Active-Site Labeling and Mechanistic Studies of D-Amino Acid Oxidase

D-Propargylglycine is the definitive suicide substrate for covalent affinity labeling of the D-AAO active site. As demonstrated by Marcotte & Walsh (1976), D-PPG inactivates D-AAO to ~2% residual activity with incorporation of 1.7 labels per subunit, producing a characteristic 317 nm chromophore that serves as a spectroscopic handle for monitoring adduct formation [1]. The L-enantiomer is completely inactive as a D-AAO inactivator [1]. This application is essential for structural biologists and enzymologists investigating flavoenzyme catalytic mechanisms, active-site topology, and D-amino acid metabolism. Researchers should procure the highest available enantiomeric purity to avoid contamination with the L-form, which could act as a competitive substrate without producing covalent modification.

Stereochemistry-Controlled in Vivo Probing of D-AAO-Dependent Renal Physiology

The D-enantiomer-specific nephrotoxicity pathway — metabolic activation by D-AAO to a proximal tubular toxin — makes D-PPG an exquisitely selective pharmacological tool for studying D-AAO function in renal physiology [2]. The complete absence of renal injury in D-AAO-deficient mice (0-fold increase in urinary NAG vs. 2.6-fold in WT) confirms that toxicity is entirely contingent on D-AAO-catalyzed bioactivation [2]. This enables researchers to use D-PPG as a conditional renal stressor whose effects can be attributed exclusively to D-AAO activity. The L-enantiomer cannot substitute in this application because it is not a D-AAO substrate and therefore does not generate the nephrotoxic metabolite.

Synthesis of Proteolysis-Resistant D-Peptide Therapeutics with Click Chemistry Handles

Fmoc-D-propargylglycine is a privileged building block for solid-phase synthesis of D-configured peptides that resist proteolytic degradation [3]. The terminal alkyne side chain remains intact through standard Fmoc-SPPS cycles and enables post-synthetic CuAAC click chemistry for fluorescent labeling, biotinylation, PEGylation, or cyclization [4]. Cyclic peptides constrained via Glaser-Eglinton butadiyne bridging between two D-Pra residues exhibit stabilized β-turn conformations [5]. Procurement of the D-enantiomer (rather than the L-enantiomer or racemate) is mandatory when the intended therapeutic application requires extended in vivo half-life or when the target receptor exhibits stereospecific recognition of D-amino acid residues.

Mechanism-Based Antibacterial Dipeptide Design Using D-Propargylglycyl Warheads

The 4,000-fold antibacterial activity enhancement observed upon dipeptide incorporation of propargylglycine establishes this scaffold as a validated suicide-substrate warhead for antimicrobial development [6]. Propargylglycyl dipeptides act as mechanism-based inactivators of bacterial cystathionine γ-synthase and alanine racemase, enzymes involved in methionine biosynthesis and peptidoglycan precursor synthesis, respectively [6]. Using enantiomerically pure D-propargylglycine as the starting material enables construction of D,D- or D,L-dipeptide libraries that may exhibit altered susceptibility to bacterial efflux pumps (e.g., TolC) and aminopeptidase-mediated inactivation, potentially overcoming resistance mechanisms that limit L-propargylglycyl dipeptides [7].

Quote Request

Request a Quote for (2R)-2-azaniumylpent-4-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.